molecular formula C15H21N3 B11744625 (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744625
M. Wt: 243.35 g/mol
InChI Key: IUFDEEOPDYLPLB-UHFFFAOYSA-N
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Description

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a phenylethyl group and a pyrazolylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylethylamines and pyrazole derivatives, such as:

Uniqueness

The uniqueness of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C15H21N3/c1-13(2)18-11-9-15(17-18)12-16-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3

InChI Key

IUFDEEOPDYLPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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